Teichomycin

Catalog No.
S650315
CAS No.
61036-62-2
M.F
C88H97Cl2N9O33
M. Wt
1879.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Teichomycin

CAS Number

61036-62-2

Product Name

Teichomycin

IUPAC Name

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Molecular Formula

C88H97Cl2N9O33

Molecular Weight

1879.7 g/mol

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)

InChI Key

BJNLLBUOHPVGFT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

solubility

Soluble in DMSO

Synonyms

Targocid, Teichomycin, Teichomycin A2, Teicoplanin

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Teichomycin, specifically Teichomycin A2, is a potent antibiotic produced by the bacterium Actinoplanes teichomyceticus. It belongs to the class of glycopeptide antibiotics and is characterized by its unique structure, which includes a complex arrangement of amino acids and sugar moieties. Teichomycin A2 is particularly noted for its activity against Gram-positive bacteria, including strains resistant to other antibiotics such as penicillin and vancomycin. The compound is composed of multiple components, primarily Teichomycin A1, A2, and A3, with A2 being the most abundant and therapeutically significant variant .

Teicoplanin acts by inhibiting bacterial cell wall synthesis []. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing the formation of new peptide linkages and ultimately halting cell wall growth. This mechanism is similar to other glycopeptide antibiotics like vancomycin.

Physical and Chemical Properties

  • Appearance: White to yellowish powder []
  • Melting Point: Not reported, decomposes above 200°C []
  • Boiling Point: Not applicable (decomposes)
  • Solubility: Poorly soluble in water, freely soluble in dimethylformamide []
  • Molecular Weight: Approximately 1800 Da (average for the teicoplanin mixture) []

  • Oxidation: This reaction involves the addition of oxygen to form hydroxyl groups, potentially altering its biological activity.
  • Hydrolysis: The compound can react with water, leading to the breakdown of its ester bonds and the release of active components.
  • Complexation: Teichomycin can form complexes with metal ions, which may influence its antibacterial efficacy.

These reactions are crucial for understanding how Teichomycin interacts with biological systems and how it can be modified for enhanced therapeutic effects.

Teichomycin A2 exhibits significant antibacterial activity primarily against Gram-positive bacteria. Its mechanism involves inhibiting peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. This action is similar to that of other glycopeptide antibiotics like vancomycin. Teichomycin has been shown to be effective against various strains of Staphylococcus aureus, including methicillin-resistant strains . Its efficacy in both in vitro and in vivo settings underscores its potential as a therapeutic agent.

The synthesis of Teichomycin involves the fermentation of Actinoplanes teichomyceticus in a nutrient-rich medium. The general process includes:

  • Cultivation: The bacterial strain is grown in an aqueous nutrient medium containing carbon and nitrogen sources.
  • Extraction: After sufficient antibiotic activity is achieved, the antibiotic mixture is extracted using organic solvents such as halogenated hydrocarbons or alcohols.
  • Purification: Techniques such as column chromatography are employed to isolate specific components like Teichomycin A1, A2, and A3 from the fermentation broth .

This method allows for the efficient production and purification of Teichomycin for research and clinical use.

Teichomycin's primary application is as an antibiotic for treating infections caused by Gram-positive bacteria. It has been utilized in clinical settings for patients who are resistant to standard treatments. Additionally, due to its unique properties, it has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibiotics.
  • Research: Studying bacterial resistance mechanisms and antibiotic interactions.
  • Chiral Selector: Recently explored for use in chiral separations in analytical chemistry .

Teichomycin shares similarities with several other antibiotics but also possesses unique characteristics that distinguish it:

CompoundClassSpectrum of ActivityUnique Features
VancomycinGlycopeptidePrimarily Gram-positiveFirst-line treatment for serious infections
BacitracinCyclic peptidePrimarily Gram-positiveUsed topically due to toxicity when ingested
DaptomycinLipopeptideBroad spectrum including some Gram-negativeMechanism involves membrane depolarization
TeicoplaninGlycopeptidePrimarily Gram-positiveSimilar structure but different pharmacokinetics

Teichomycin's unique chlorine-containing structure sets it apart from other glycopeptides, potentially influencing its binding affinity and resistance profile against bacterial enzymes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

34

Hydrogen Bond Donor Count

24

Exact Mass

1877.5565820 g/mol

Monoisotopic Mass

1877.5565820 g/mol

Boiling Point

N/A

Heavy Atom Count

132

Application

Teicoplanin is an antibiotic used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis.

Appearance

Solid powder

Melting Point

N/A

UNII

6LN24Z7AMM

MeSH Pharmacological Classification

Anti-Bacterial Agents

Dates

Last modified: 08-15-2023

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